Erythromycin-[13C,d3]
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Overview
Description
Erythromycin-13C-d3 is a chemically labeled version of erythromycin, where specific carbon atoms are replaced by carbon-13 and certain hydrogen atoms are substituted with deuterium. Erythromycin itself is a macrolide antibiotic produced by the actinomycete Streptomyces erythreus, known for its broad spectrum of antimicrobial activity .
Mechanism of Action
Target of Action
Erythromycin-13C,d3, also known as Erythromycin, is a macrolide antibiotic that primarily targets bacterial 50S ribosomal subunits . These subunits play a crucial role in protein synthesis within the bacterial cell .
Mode of Action
Erythromycin-13C,d3 binds to the 50S ribosomal subunits of bacteria and inhibits RNA-dependent protein synthesis . It achieves this by blocking the transpeptidation and/or translocation reactions, which are essential steps in protein synthesis .
Biochemical Pathways
The primary biochemical pathway affected by Erythromycin-13C,d3 is the protein synthesis pathway in bacteria . By inhibiting this pathway, Erythromycin-13C,d3 prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .
Pharmacokinetics
It is known that the bioavailability of erythromycin can be influenced by factors such as its formulation and the patient’s physiological condition .
Biochemical Analysis
Biochemical Properties
Erythromycin-13C-d3 acts by binding to bacterial 50S ribosomal subunits and inhibits RNA-dependent protein synthesis by blocking transpeptidation and/or translocation reactions, without affecting the synthesis of nucleic acid . This interaction with the ribosomal subunits prevents the growth of bacteria, making it an effective antibiotic .
Cellular Effects
Erythromycin-13C-d3 has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting protein synthesis, which can affect cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to attenuate oxidative stress-induced cellular senescence via the PI3K-mTOR signaling pathway in chronic obstructive pulmonary disease .
Molecular Mechanism
The molecular mechanism of Erythromycin-13C-d3 involves its binding to the 50S subunit of the bacterial ribosome, thereby inhibiting the transpeptidation and/or translocation reactions essential for protein synthesis . This does not affect the synthesis of nucleic acid, allowing the antibiotic to specifically target protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Erythromycin-13C-d3 can change over time. For instance, it has been observed that the specific erythromycin production rate was positively correlated with the pool sizes of propionyl-CoA, a precursor of erythromycin, as well as many other major intracellular metabolites .
Dosage Effects in Animal Models
The effects of Erythromycin-13C-d3 vary with different dosages in animal models. For example, erythromycin dose-dependently inhibits the growth of S. aureus in a mouse model of thigh infection . High doses may lead to toxic or adverse effects .
Metabolic Pathways
Erythromycin-13C-d3 is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been found that the specific erythromycin production rate was positively correlated with the pool sizes of propionyl-CoA .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Erythromycin-13C-d3 involves the incorporation of stable heavy isotopes of carbon and hydrogen into the erythromycin molecule. This is typically achieved through chemical synthesis where the isotopically labeled precursors are used in the reaction pathways that lead to the formation of erythromycin .
Industrial Production Methods: Industrial production of Erythromycin-13C-d3 follows similar principles as the synthesis of erythromycin but with the addition of isotopically labeled precursors. The process involves fermentation using Streptomyces erythreus, followed by extraction and purification steps to isolate the labeled compound .
Chemical Reactions Analysis
Types of Reactions: Erythromycin-13C-d3 undergoes various chemical reactions similar to erythromycin, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can affect the ketone groups in the structure.
Substitution: This reaction can involve the replacement of functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Erythromycin-13C-d3 is primarily used in scientific research as an internal standard for the quantification of erythromycin in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its isotopic labeling allows for precise tracking and quantification in pharmacokinetic and metabolic studies .
In chemistry , it is used to study the metabolic pathways and degradation products of erythromycin. In biology and medicine , it is used to investigate the pharmacokinetics and pharmacodynamics of erythromycin. In industry , it is used in the quality control and validation of analytical methods for erythromycin .
Comparison with Similar Compounds
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but with a broader spectrum of activity.
Clarithromycin: A macrolide antibiotic with improved acid stability and better oral absorption compared to erythromycin.
Roxithromycin: A semi-synthetic macrolide antibiotic with a similar spectrum of activity but with better pharmacokinetic properties.
Uniqueness: Erythromycin-13C-d3 is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification and study of erythromycin. This isotopic modification enhances its utility in scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Properties
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-[methyl(trideuterio(113C)methyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19?,20+,21+,22-,23?,24?,25-,26?,28?,29+,30-,31?,32-,34?,35-,36?,37-/m1/s1/i11+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZDMOVFRHVEP-ZFHWVPMOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])N(C)C1CC(OC(C1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)OC3CC(C(C(O3)C)O)(C)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H67NO13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
737.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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